3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219979-42-6
VCID: VC2687744
InChI: InChI=1S/C15H23NO.ClH/c1-11-5-6-14(13(9-11)15(2,3)4)17-12-7-8-16-10-12;/h5-6,9,12,16H,7-8,10H2,1-4H3;1H
SMILES: CC1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol

3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride

CAS No.: 1219979-42-6

Cat. No.: VC2687744

Molecular Formula: C15H24ClNO

Molecular Weight: 269.81 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride - 1219979-42-6

Specification

CAS No. 1219979-42-6
Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
IUPAC Name 3-(2-tert-butyl-4-methylphenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C15H23NO.ClH/c1-11-5-6-14(13(9-11)15(2,3)4)17-12-7-8-16-10-12;/h5-6,9,12,16H,7-8,10H2,1-4H3;1H
Standard InChI Key XCFWNXCUHKNUHB-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl
Canonical SMILES CC1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride consists of:

  • A pyrrolidine ring, a five-membered heterocyclic amine.

  • A phenoxy group attached to the pyrrolidine ring via an ether bond.

  • Substituents on the phenoxy group: a tert-butyl group at the 2-position and a methyl group at the 4-position.

The hydrochloride form introduces a chloride ion, balancing the positive charge on the nitrogen atom in the pyrrolidine ring.

Representation in Chemical Notation

The compound can be represented using several chemical notations:

  • IUPAC Name: 3-(2-tert-butyl-4-methylphenoxy)pyrrolidine;hydrochloride .

  • Canonical SMILES: CC1=CC(=C(C=C1)OC2CCNC2)C(C)(C)C.Cl .

  • InChI Key: NZQKQHWZXIQVPZ-KYSPHBLOSA-N .

Synthesis Pathways

General Synthetic Approach

The synthesis of 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride involves:

  • Formation of the phenoxy precursor by introducing tert-butyl and methyl groups onto a phenol derivative.

  • Coupling of the phenoxy group with pyrrolidine through an etherification reaction.

  • Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Reaction Conditions

Typical reaction conditions include:

  • Use of solvents such as dichloromethane or ethanol for etherification.

  • Catalysts like potassium carbonate or sodium hydride for deprotonation.

  • Acidification with HCl gas or aqueous HCl to form the hydrochloride salt.

Challenges in Synthesis

Challenges include controlling regioselectivity during substitution on the phenol ring and ensuring high yields during coupling reactions.

Applications in Research

Pharmaceutical Research

Compounds containing pyrrolidine rings often exhibit biological activity, making them candidates for drug development. The presence of bulky substituents like tert-butyl can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Chemical Probes

The compound's structure suggests potential use as a chemical probe for studying biological pathways involving ether-linked aromatic compounds.

Analytical Methods for Characterization

Characterization of this compound involves various analytical techniques:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insights into the structural arrangement of atoms within the molecule:

  • Proton NMR (1^1H NMR) identifies hydrogen environments.

  • Carbon NMR (13^{13}C NMR) reveals carbon skeleton details.

Mass Spectrometry (MS)

Mass spectrometry confirms molecular weight and fragmentation patterns, aiding in structural elucidation.

Infrared Spectroscopy (IR)

IR spectroscopy identifies functional groups through characteristic absorption bands:

  • C-H stretching (alkyl groups).

  • C-O stretching (ether bond).

High Performance Liquid Chromatography (HPLC)

HPLC ensures purity and quantifies the compound in mixtures.

Data Tables

The following table summarizes key data for 3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride:

PropertyValue
Molecular FormulaC₁₅H₂₄ClNO
Molecular Weight269.81 g/mol
IUPAC Name3-(2-tert-butyl-4-methylphenoxy)pyrrolidine;hydrochloride
CAS NumberNot explicitly reported
SolubilitySoluble in polar solvents
StabilityStable under standard conditions

Toxicological Profile

While specific toxicological data for this compound is limited, general precautions should be observed:

  • Avoid inhalation or ingestion.

  • Use personal protective equipment (PPE) when handling.

  • Dispose of waste according to local regulations.

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